molecular formula C11H15NS B2463741 4-Butylthiobenzamide CAS No. 1208077-46-6

4-Butylthiobenzamide

Cat. No.: B2463741
CAS No.: 1208077-46-6
M. Wt: 193.31
InChI Key: LMQJGHURUMNXOX-UHFFFAOYSA-N
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Description

4-Butylthiobenzamide is an organic compound with the molecular formula C₁₁H₁₅NS It is a derivative of benzamide, where the amide group is substituted with a butylthio group at the para position

Scientific Research Applications

4-Butylthiobenzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

4-Butylthiobenzamide is classified as having acute toxicity (Oral, Category 4), and it is harmful if swallowed . It is recommended to handle this compound with care, avoid ingestion, and use appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylthiobenzamide typically involves the reaction of 4-butylthiobenzoyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Butylthiobenzoyl chloride+AmmoniaThis compound+Hydrochloric acid\text{4-Butylthiobenzoyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Butylthiobenzoyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Butylthiobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 4-butylsulfinylbenzamide or 4-butylsulfonylbenzamide.

    Reduction: Formation of 4-butylaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Mechanism of Action

The mechanism of action of 4-Butylthiobenzamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the butyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 4-Methylthiobenzamide
  • 4-Ethylthiobenzamide
  • 4-Propylthiobenzamide

Comparison: 4-Butylthiobenzamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties compared to its methyl, ethyl, and propyl analogs. This difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-butylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQJGHURUMNXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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